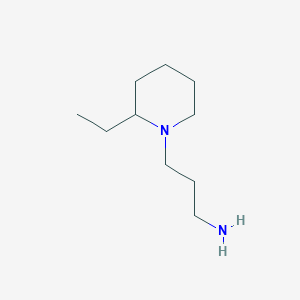

3-(2-Ethylpiperidin-1-yl)propan-1-amine

Overview

Description

Synthesis Analysis

Synthesis of compounds related to "3-(2-Ethylpiperidin-1-yl)propan-1-amine" often involves versatile protecting and activating groups for amine synthesis. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been utilized as a new versatile sulfonating agent for amines, indicating methods that could potentially be adapted for synthesizing the target compound. These approaches demonstrate the ability to sulfonate primary and secondary amines easily in excellent yields, suggesting a pathway that might be relevant for synthesizing "this compound" (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of conformational analysis in understanding the physical and chemical properties of a compound. For example, crystal structure analysis of certain piperidin-4-ylidene derivatives revealed differences in the angle of inclination of substituent groups, indicating how molecular structure can influence overall compound properties. This type of analysis is crucial for understanding the structural characteristics of "this compound" and predicting its behavior in various chemical contexts (Raghuvarman et al., 2014).

Chemical Reactions and Properties

The compound's reactivity and potential chemical transformations are highlighted by studies on similar compounds, such as the one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines from unsaturated amines. This method, which allows for the nucleophilic installation of azide or amino groups, could be applicable to the functionalization of "this compound," expanding its utility in synthetic chemistry (Ortiz et al., 2014).

Scientific Research Applications

Corrosion Inhibition : Gao, Liang, and Wang (2007) synthesized tertiary amines like 1,3-di-amino-propan-2-ol and investigated their performance as inhibitors for carbon steel corrosion. The study found that these compounds were effective in retarding the anodic dissolution of iron, thus acting as anodic inhibitors (Gao, Liang, & Wang, 2007).

Cancer Treatment : Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and evaluated them as Src kinase inhibitors. The compounds showed potential as anticancer agents for human breast carcinoma cells (Sharma et al., 2010).

Synthetic Chemistry : The synthesis of various compounds involving tertiary amines has been explored. For example, Grijalvo, Nuñez, and Eritja (2015) reported the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, demonstrating the diverse applications of such compounds in synthetic chemistry (Grijalvo, Nuñez, & Eritja, 2015).

Molecular Structure Studies : Nycz et al. (2011) characterized cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, through FTIR, UV–Vis, and NMR spectroscopy, contributing to the understanding of their molecular structures (Nycz et al., 2011).

Antisecretory Agents : Bender et al. (1983) synthesized 9H-xanthen-9-amines, including compounds like 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine, and evaluated their gastric antisecretory activity. These compounds were found to inhibit gastric acid secretion, suggesting their potential as antisecretory agents (Bender et al., 1983).

Mechanism of Action

Target of Action

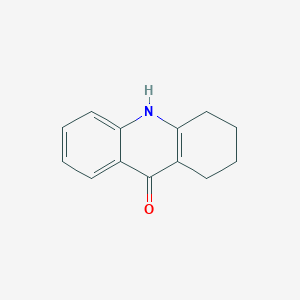

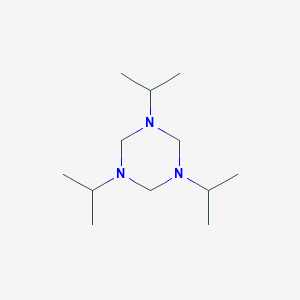

3-(2-Ethylpiperidin-1-yl)propan-1-amine is a member of the amine family and contains both a primary amine (-NH2) and a piperidine ring . The presence of these functional groups makes it a potentially useful building block for creating molecules with desired biological activities or receptor interactions . .

Mode of Action

The compound’s structure allows for the introduction of additional functional groups or modifications at various positions, enabling the design and synthesis of diverse derivatives with specific properties or targeting capabilities . By attaching fluorescent or radiolabeling tags to this compound derivatives, researchers can create probes for imaging or studying biological processes .

Biochemical Pathways

The compound has been employed in the study of protein-protein interactions and post-translational modifications . It has also been used to develop ligands that selectively bind to specific receptors or enzymes . .

Result of Action

Its use in the study of protein-protein interactions, post-translational modifications, and the development of selective ligands suggests that it may have diverse effects depending on the specific application .

properties

IUPAC Name |

3-(2-ethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNBPJFOANOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399504 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13901-38-7 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.